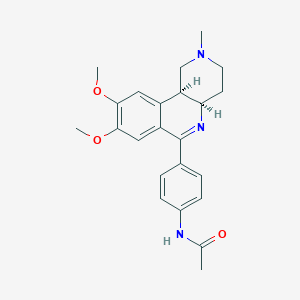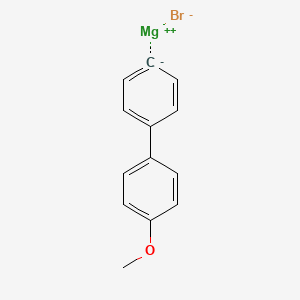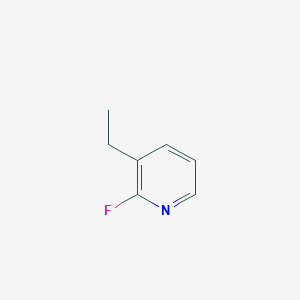![molecular formula C18H37N5O12S-2 B13404269 (2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate](/img/structure/B13404269.png)
(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibekacin sulfate is an aminoglycoside antibiotic, which is a semisynthetic derivative of kanamycin. It was developed by Hamao Umezawa and collaborators for Meiji Seika. This compound is known for its broad-spectrum antimicrobial properties and is particularly effective against gram-negative bacteria and staphylococcus species .
准备方法
Dibekacin sulfate is synthesized from kanamycin B. The preparation process involves the removal of the 3’ and 4’ hydroxyl groups from kanamycin B, resulting in the formation of 3’,4’-dideoxykanamycin B, which is then converted to dibekacin . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) and column chromatography with weakly acidic cation exchange resin to isolate and purify the compound .
化学反应分析
Dibekacin sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Dibekacin sulfate can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Dibekacin sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of aminoglycoside antibiotics.
Biology: Dibekacin sulfate is used in microbiological research to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.
Medicine: It is used to treat bacterial infections, particularly those caused by gram-negative bacteria and staphylococcus species. .
作用机制
Dibekacin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This binding interferes with the decoding site of the ribosome, causing misreading of mRNA and the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of nonfunctional or toxic proteins, ultimately leading to bacterial cell death .
相似化合物的比较
Dibekacin sulfate is similar to other aminoglycoside antibiotics such as sisomicin and netilmicin. it has unique properties that distinguish it from these compounds:
Sisomicin: A naturally occurring aminoglycoside produced by Micromonospora inyoensis.
Netilmicin: A semisynthetic aminoglycoside that has a broader antibacterial spectrum than gentamicin and is resistant to inactivation by certain bacterial enzymes.
Dibekacin sulfate is particularly effective against certain strains of bacteria that are resistant to other aminoglycosides, making it a valuable addition to the arsenal of antibiotics .
属性
分子式 |
C18H37N5O12S-2 |
|---|---|
分子量 |
547.6 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfate |
InChI |
InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)/p-2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;/m0./s1 |
InChI 键 |
GXKUKBCVZHBTJW-USXQJGOZSA-L |
手性 SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.[O-]S(=O)(=O)[O-] |
规范 SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)






![2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B13404245.png)
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester](/img/structure/B13404259.png)


